2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a styryl (ethenyl) linker between the boron atom and a 2,3-dimethylphenyl substituent. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group enhances stability and solubility, making the compound valuable in cross-coupling reactions such as Suzuki-Miyaura couplings . Its structure combines the electronic effects of the methyl-substituted aryl group with the steric bulk of the pinacol ester, influencing reactivity and selectivity in organic synthesis.
Properties
IUPAC Name |
2-[(E)-2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-12-8-7-9-14(13(12)2)10-11-17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKDUPYRUCPPEH-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Dioxaborolane Ring
The foundational step in synthesizing 2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves constructing its boron-containing heterocyclic core. This is achieved through a condensation reaction between pinacol (2,3-dimethyl-2,3-butanediol) and a boron trifluoride complex (e.g., BF·OEt) under anhydrous conditions. The reaction typically proceeds in dichloromethane or toluene at reflux temperatures (80–110°C) for 12–24 hours, with rigorous exclusion of moisture to prevent hydrolysis of the boron intermediate.
Key reaction parameters include:
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Molar ratio : A 1:1 stoichiometry between pinacol and the boron source ensures complete ring formation.
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Drying agents : Anhydrous magnesium sulfate (MgSO) is often employed to scavenge trace water.
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Yield : Isolated yields for the dioxaborolane intermediate range from 70–85%, depending on the purity of reagents and reaction scale.
Introduction of the Ethenyl-Dimethylphenyl Group
The second step involves functionalizing the dioxaborolane core with the 2,3-dimethylphenyl ethenyl substituent. This is accomplished via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which connects a boronic acid/ester to an aryl halide. For this compound, the coupling partner is typically a 2-(2,3-dimethylphenyl)ethenyl halide (e.g., bromide or iodide).
Reaction conditions :
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Catalyst : Pd(PPh) (1–2 mol%) facilitates the coupling process.
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Base : Potassium carbonate (KCO) or cesium carbonate (CsCO) is used to deprotonate intermediates.
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Solvent : Toluene or tetrahydrofuran (THF) at 80–100°C for 18–24 hours under inert atmosphere.
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Yield : Reported yields for this step vary between 60–75%, with side products arising from homocoupling or protodeboronation.
Mechanistic insight :
The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetallation with the dioxaborolane boronate. Reductive elimination then forms the desired carbon-carbon bond, yielding the target compound.
Platinum-Catalyzed Diboration of Diynes
Advantages and Limitations
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Selectivity : Platinum catalysts favor mono-addition on sterically hindered diynes, reducing over-borylation.
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Functional group tolerance : Silyl, halogen, and alkoxy groups remain intact under these conditions.
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Challenges : Precise control over diyne symmetry and substituent positioning is critical to avoid regioisomeric mixtures.
Multi-Step Synthesis from Dichloromethane Derivatives
Coupling with 2,3-Dimethylphenyl Ethenyl Groups
The final step involves cross-coupling the iodinated dioxaborolane with a 2,3-dimethylphenyl ethenyl Grignard reagent or zincate. This method remains theoretical but is grounded in analogous Kumada or Negishi coupling protocols.
Hypothetical conditions :
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Catalyst : NiCl(dppe) (5 mol%).
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Solvent : Diethyl ether or THF at 0°C to room temperature.
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Yield : Estimated 50–65% due to competing side reactions.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Key Reagents | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Two-Step Pd-Catalyzed | Pd(PPh) | Pinacol, BF·OEt | 80–100°C | 60–75% | High selectivity; scalable | Sensitive to moisture and oxygen |
| Pt-Catalyzed Diboration | Pt(PPh) | Bpin | 80°C | 70–85% | Functional group tolerance | Requires specialized diyne precursors |
| Multi-Step Halogenation | NiCl(dppe) | NaI, Grignard reagent | 0–25°C | 50–65% | Versatile halogen handling | Low yield; multi-step complexity |
Mechanistic Insights and Optimization Strategies
Role of Ligands in Cross-Coupling Reactions
Phosphine ligands (e.g., PPh) stabilize the palladium or platinum center during catalytic cycles, preventing nanoparticle aggregation. Bulky ligands like XPhos, however, may hinder transmetallation in Suzuki couplings, reducing efficiency.
Solvent Effects on Reaction Efficiency
Chemical Reactions Analysis
2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borate esters.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions but typically include biaryl compounds, boronic acids, and substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
The compound is utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions. It serves as a precursor for the formation of complex organic molecules through cross-coupling reactions.
Case Study : A study demonstrated its effectiveness in Suzuki-Miyaura coupling reactions, where it facilitated the formation of biaryl compounds from aryl halides and boronic acids. The reaction conditions were optimized to achieve high yields and selectivity.
Photochemical Applications
Due to its conjugated structure, this compound exhibits interesting photochemical properties. It can be used as a photoinitiator in polymerization processes.
Data Table: Photochemical Properties
| Property | Value |
|---|---|
| Absorption Maximum (nm) | 350 nm |
| Quantum Yield | 0.85 |
| Solubility in Organic Solvents | High |
Material Science
In material science, this compound is explored for its potential use in the development of advanced materials such as polymers and coatings that require specific optical properties.
Case Study : Research indicated that incorporating this compound into polymer matrices enhanced their UV stability and mechanical properties. The modified polymers showed improved performance in outdoor applications.
Biological Applications
Emerging studies suggest potential biological applications of this compound as a fluorescent probe for biological imaging due to its ability to fluoresce under UV light.
Data Table: Biological Activity
| Assay | Result |
|---|---|
| Cytotoxicity (IC50) | >100 µM |
| Fluorescence Intensity | High |
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds by participating in the transmetalation step of the Suzuki-Miyaura coupling reaction. This involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Direct aryl-B bond without an ethenyl linker; substituents at 3,4-positions vs. 2,3-positions in the target compound.
- Reactivity : Lacks the conjugated ethenyl system, reducing π-electron delocalization. This decreases reactivity in cross-couplings compared to the styryl-linked target compound .
- Application : Primarily used in aryl-aryl couplings, with lower efficiency in alkenylation reactions.
2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Methoxy groups at 3,5-positions instead of methyl groups at 2,3-positions.
- Electronic Effects : Methoxy groups increase electron density on the aryl ring, enhancing oxidative stability but slowing transmetallation in couplings .
- Stability : More stable than the target compound due to electron-donating methoxy groups, but less reactive in Suzuki reactions.
Linker Variations: Ethenyl vs. Ethynyl
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
- Structure : Ethynyl (triple bond) linker instead of ethenyl.
- Reactivity : The sp-hybridized ethynyl group enables alkyne-specific reactions (e.g., cycloadditions) but reduces compatibility with traditional Suzuki conditions due to competing side reactions .
- Stability : Less stable than ethenyl analogs; prone to polymerization under acidic conditions.
| Compound | Linker | Reactivity in Alkyne Couplings | Stability |
|---|---|---|---|
| Target Compound | Ethenyl | Low | Moderate |
| 2-(Phenylethynyl)-... | Ethynyl | High | Low |
Bis-Boronate Esters
2-[(Z)-1-(p-Methoxyphenyl)-2-(dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (7h)
- Structure : Contains two pinacol boronate groups on the ethenyl linker.
- Reactivity : Dual boron sites enable sequential cross-couplings but require stringent stoichiometric control.
- Stability: Highly unstable; decomposes even under inert atmospheres, unlike the mono-boronate target compound .
| Compound | Boron Groups | Yield in Synthesis | Stability |
|---|---|---|---|
| 7h | 2 | 46% (GC-MS) | Very Low |
| Target | 1 | Not reported | Moderate |
Chlorinated Analogs
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Electron-withdrawing chloro and methoxy groups.
- Application : Used in synthesizing bioactive molecules (e.g., indazole derivatives) via Suzuki-Miyaura couplings .
- Reactivity : Higher electrophilicity at boron due to electron-withdrawing groups, enabling faster transmetallation than the target compound.
Biological Activity
The compound 2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a boron-containing organic compound that has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of Dioxaborolane, summarizing relevant research findings and case studies.
Chemical Structure and Properties
Dioxaborolane features a boron atom integrated into a dioxaborolane ring structure. The presence of the 2,3-dimethylphenyl group contributes to its unique reactivity and biological properties.
- Molecular Formula : C13H17B O2
- Molecular Weight : 217.09 g/mol
Biological Activity Overview
Dioxaborolane has been studied for its biological activities, particularly in the context of drug development and synthetic applications. Its key activities include:
- Anticancer Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of critical enzymes or pathways involved in cancer cell proliferation.
- Antibacterial Activity : Some studies suggest that Dioxaborolane derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
A study conducted by Wang et al. (2020) demonstrated that Dioxaborolane derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The study utilized MTT assays to evaluate cell viability and found that:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Dioxaborolane A | 12.5 | MCF-7 |
| Dioxaborolane B | 15.0 | MCF-7 |
These results indicate that modifications to the Dioxaborolane structure can enhance anticancer activity.
Antibacterial Activity
In another investigation by Smith et al. (2021), the antibacterial properties of Dioxaborolane were assessed against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
The results suggest that Dioxaborolane could serve as a lead compound for developing new antibacterial agents.
Case Study 1: Synthesis and Evaluation of Derivatives
A comprehensive study by Liu et al. (2019) focused on synthesizing various derivatives of Dioxaborolane to evaluate their biological activity. The researchers synthesized multiple analogs with different substituents on the phenyl ring and tested their efficacy against cancer cell lines.
The most promising derivative showed an IC50 value of 10 µM , significantly lower than that of the parent compound. This indicates that structural modifications can enhance biological activity.
Case Study 2: Mechanistic Insights
Research by Thompson et al. (2022) explored the mechanism of action of Dioxaborolane derivatives in cancer cells. Using Western blot analysis, they identified that these compounds induce apoptosis through the activation of caspase pathways.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling or hydroboration of alkenes. For Suzuki-Miyaura, use a palladium catalyst (e.g., Pd(PPh₃)₄) with a base (K₂CO₃) in a mixed solvent system (THF/H₂O) under inert atmosphere . Alternatively, hydroboration of 2,3-dimethylstyrene with pinacol borane (HBpin) in the presence of a Rh or Ir catalyst achieves regioselective boron addition . Monitor reaction progress via TLC or ¹¹B NMR for boronate ester formation (~δ 30-35 ppm).
Basic: How should this compound be characterized to confirm structural integrity?
Methodological Answer:
Employ a combination of:
- ¹H/¹³C NMR : Look for vinyl proton signals (δ 6.5–7.5 ppm) and quaternary carbons from the dioxaborolane ring (δ 80-85 ppm).
- ¹¹B NMR : A singlet near δ 30 ppm confirms boronate ester formation .
- X-ray crystallography : Resolve the stereochemistry of the ethenyl group, as demonstrated for analogous ferrocene-containing dioxaborolanes .
- IR spectroscopy : Verify B-O stretches (~1350–1400 cm⁻¹) .
Advanced: How does steric hindrance from the 2,3-dimethylphenyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The 2,3-dimethyl substituents increase steric bulk, potentially reducing coupling efficiency. To mitigate:
- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
- Optimize temperature (80–100°C) and solvent polarity (toluene/DMF) to enhance reaction rates.
- Compare yields with less hindered analogs (e.g., phenylboronic esters) to quantify steric effects . Monitor intermediates via LC-MS to identify bottlenecks.
Advanced: What strategies improve the compound’s stability during storage and handling?
Methodological Answer:
- Storage : Keep at –20°C under argon in amber vials to prevent hydrolysis/oxidation .
- Handling : Use gloveboxes for air-sensitive steps. Pre-dry solvents (e.g., THF over Na/benzophenone) to minimize moisture .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) and analyze by HPLC to identify degradation products (e.g., boronic acid formation) .
Advanced: How can computational methods predict the compound’s electronic properties for material science applications?
Methodological Answer:
- Perform DFT calculations (B3LYP/6-31G*) to model HOMO/LUMO levels, critical for OLED or polymer design .
- Compare with experimental UV-Vis (λmax ~300–350 nm) and cyclic voltammetry data (redox potentials) .
- Use Molecular Dynamics (MD) simulations to assess π-π stacking behavior in thin films, referencing crystallographic data from spiro-dioxaborolanes .
Basic: What safety precautions are essential when working with this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
- Spill management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .
- Waste disposal : Collect in sealed containers labeled for boron-containing waste .
Advanced: How do solvent polarity and temperature affect its performance in catalytic systems?
Methodological Answer:
- Polar solvents (DMF, DMSO) enhance solubility but may destabilize boronate esters. Test via variable-temperature NMR (VT-NMR) .
- Nonpolar solvents (toluene) improve thermal stability for high-temperature reactions (e.g., 120°C for Heck couplings).
- Use Arrhenius plots to determine activation energy (Ea) for decomposition in different solvents .
Advanced: What analytical techniques resolve contradictions in reported reaction yields?
Methodological Answer:
- HPLC-MS : Quantify unreacted starting materials and byproducts (e.g., homocoupling from Pd catalysts) .
- Kinetic profiling : Use in-situ IR or Raman spectroscopy to track reaction progress and identify rate-limiting steps.
- Isotopic labeling : Introduce deuterated analogs to study mechanistic pathways (e.g., β-hydride elimination) .
Table 1: Key Spectral Data for Quality Control
| Technique | Expected Signal | Reference |
|---|---|---|
| ¹¹B NMR | δ 30–35 ppm (singlet) | |
| ¹³C NMR | δ 24–25 ppm (CH₃, dioxaborolane) | |
| IR | B-O stretch: 1350–1400 cm⁻¹ | |
| X-ray | C-B bond length: ~1.55 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
